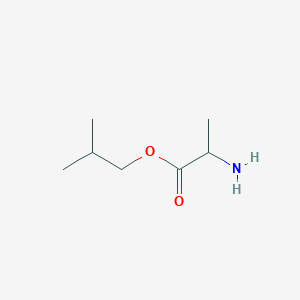

2-Methylpropyl 2-aminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpropyl 2-aminopropanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanoic acid, featuring an amino group and a methylpropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-aminopropanoate typically involves the esterification of L-alanine with isobutanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures (-10 to 5°C) to prevent side reactions. The mixture is then heated to 75-85°C in the presence of molecular sieves to remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-aminopropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Methylpropyl 2-aminopropanoate is utilized in various scientific research applications:

Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-aminopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-aminopropanoate: Similar structure but with a methyl ester group instead of a methylpropyl ester.

Ethyl 2-aminopropanoate: Contains an ethyl ester group.

2-Amino-2-methylpropanoic acid: Lacks the ester group, featuring a free carboxylic acid.

Uniqueness

2-Methylpropyl 2-aminopropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Biological Activity

2-Methylpropyl 2-aminopropanoate, also known as isobutyl alanine, is an organic compound with the chemical formula C7H15NO2. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

- Structure : The compound features a branched alkyl chain and an amino acid structure, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that could be harnessed for therapeutic applications.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. Further research is needed to clarify these interactions at the molecular level.

Therapeutic Potential

Beyond its antimicrobial properties, this compound shows promise in other therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 0.19 to 9.62 µM against multiple cancer types, including glioblastoma and liver cancer .

- Anti-inflammatory Effects : There is emerging evidence that compounds with similar amino acid structures can modulate inflammatory pathways. Further investigations are warranted to explore whether this compound can influence inflammatory mediators in vitro and in vivo.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of various amino acid derivatives, including this compound, against resistant strains of bacteria. The results indicated a promising potential for developing new antimicrobial agents based on this compound's structure .

- Case Study on Anticancer Properties : Another research project focused on synthesizing derivatives of this compound for testing against cancer cell lines. The findings suggested that certain modifications to the molecular structure enhanced the anticancer activity significantly compared to unmodified compounds .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-methylpropyl 2-aminopropanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3 |

InChI Key |

SZHJHAOHDNDHMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.